2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Overview
Description
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes.
Mechanism of Action
Target of Action
The primary target of the compound 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the enzyme Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
This compound interacts with its target, PI3K, by forming a strong charged interaction with a key residue, Lys802, in PI3Kα . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The interaction of this compound with PI3K affects the PI3K/AKT signaling pathway, a critical pathway in cell survival and growth . By inhibiting PI3K, the compound can potentially disrupt this pathway, leading to inhibited cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PI3K. This inhibition disrupts the PI3K/AKT signaling pathway, potentially leading to reduced cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, binding to its active site and preventing the phosphorylation of phosphoinositides, which are critical for downstream signaling pathways. This interaction is characterized by high affinity and specificity, making this compound a valuable tool for studying PI3K-related pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting PI3K signaling . It affects cell signaling pathways by reducing the activation of downstream effectors such as AKT and mTOR, which are essential for cell survival and growth. Additionally, this compound influences gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the ATP-binding pocket of PI3K, thereby blocking its kinase activity . This inhibition prevents the conversion of PIP2 to PIP3, a critical step in the activation of the AKT signaling pathway. By inhibiting PI3K, the compound effectively reduces the phosphorylation and activation of AKT, leading to decreased cell survival signals and increased apoptotic signals. This mechanism highlights the potential of this compound as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PI3K activity and persistent changes in cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with PI3K and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on PI3K signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. A common synthetic route includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a pyridine ring to a thiazole ring.
Introduction of the fluoro group: Fluorination can be performed using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted 2-fluoropyridines.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluoro group.
Scientific Research Applications
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenyl sulfonamide: Similar in structure but with a chlorine atom instead of a fluorine atom.
5-chlorothiophene-2-sulfonamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of a thiazolo[5,4-b]pyridine core with a fluoro-substituted benzenesulfonamide group. This unique structure contributes to its potent inhibitory activity against PI3K enzymes .
Properties
IUPAC Name |
2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-14-4-1-2-6-16(14)26(23,24)22-13-9-7-12(8-10-13)17-21-15-5-3-11-20-18(15)25-17/h1-11,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUURALAJFCDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327442 | |
Record name | 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863594-60-9 | |
Record name | 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.